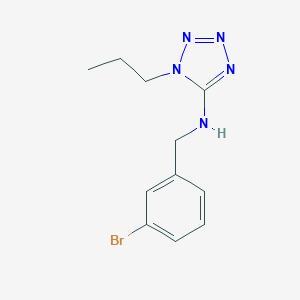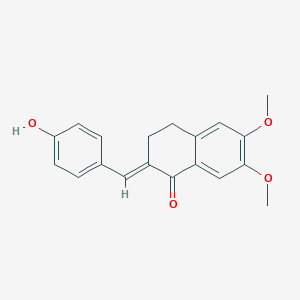
2-(4-Hydroxybenzylidene)-6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxybenzylidene)-6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound with the molecular formula C19H18O4. This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetralinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybenzylidene)-6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 4-hydroxybenzaldehyde with 6,7-dimethoxytetralin-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybenzylidene)-6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the tetralinone core can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a corresponding ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
2-(4-Hydroxybenzylidene)-6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are of interest.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(4-Hydroxybenzylidene)-6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress. Its potential anticancer effects could be related to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylideneacetone: Similar structure but lacks the tetralinone core.
6,7-Dimethoxy-1-tetralone: Contains the tetralinone core but lacks the benzylidene group.
2-Hydroxy-4-methoxybenzaldehyde: Similar functional groups but different core structure.
Uniqueness
2-(4-Hydroxybenzylidene)-6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to the combination of its benzylidene and tetralinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-6,7-dimethoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O4/c1-22-17-10-13-5-6-14(9-12-3-7-15(20)8-4-12)19(21)16(13)11-18(17)23-2/h3-4,7-11,20H,5-6H2,1-2H3/b14-9+ |
InChI Key |
WYIOQJSFVUARED-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CC/C(=C\C3=CC=C(C=C3)O)/C2=O)OC |
SMILES |
COC1=C(C=C2C(=C1)CCC(=CC3=CC=C(C=C3)O)C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=CC3=CC=C(C=C3)O)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
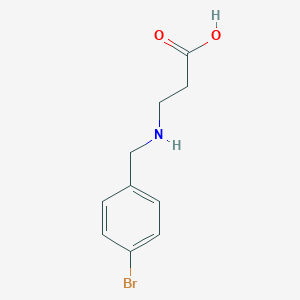
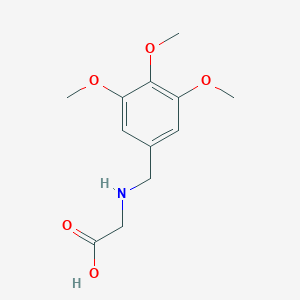
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
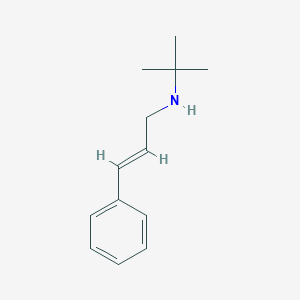
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
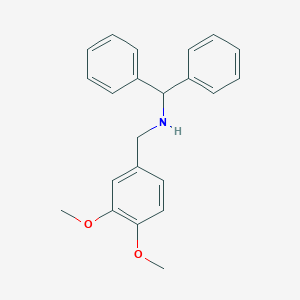
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
